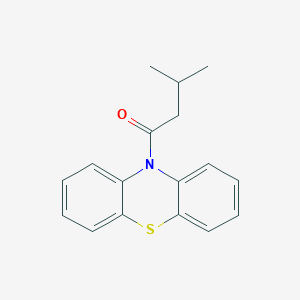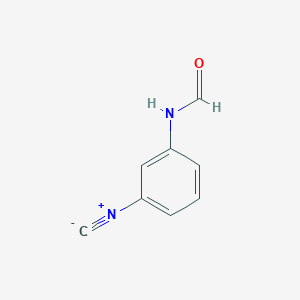![molecular formula C9H19N3O B15159337 Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- CAS No. 652154-40-0](/img/structure/B15159337.png)
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- is a chemical compound with the molecular formula C9H19N3O. It is also known by other names such as tert-Butylurea and N-tert-Butylurea . This compound is characterized by its unique structure, which includes a urea moiety substituted with a tert-butyl group and a trimethyl group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- typically involves the reaction of tert-butylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of tert-butylamine with phosgene to form tert-butyl isocyanate, which is then reacted with trimethylamine to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylurea: A urea derivative used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its tert-butyl and trimethyl groups provide steric hindrance, affecting its interactions with other molecules and making it a valuable reagent in selective chemical transformations .
Propriétés
Numéro CAS |
652154-40-0 |
|---|---|
Formule moléculaire |
C9H19N3O |
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
1-(tert-butyliminomethyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)10-7-12(6)8(13)11(4)5/h7H,1-6H3 |
Clé InChI |
LCAMCMSYXONNDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=CN(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


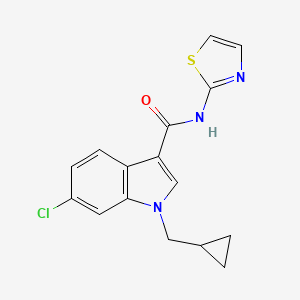


![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
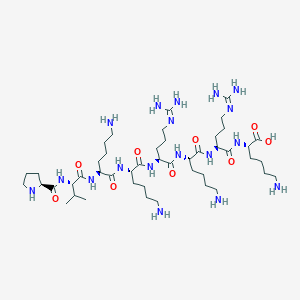
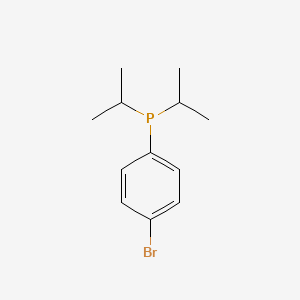
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)

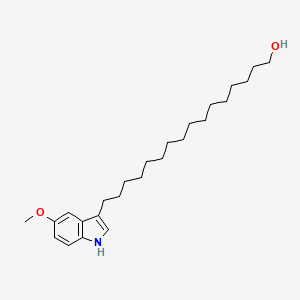
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
